![molecular formula C10H11F2N B3046411 (R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1241684-13-8](/img/structure/B3046411.png)
(R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
(R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine, commonly referred to as DFTNA, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields. DFTNA is a chiral amine that has two enantiomers, (R)-DFTNA and (S)-DFTNA, with the former being the more biologically active enantiomer.
Mechanism of Action
DFTNA acts as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, DFTNA increases the concentration of dopamine in the synaptic cleft, which leads to increased dopamine signaling and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DFTNA are primarily related to its activity as a dopamine transporter inhibitor. By increasing dopamine signaling, DFTNA can lead to increased motivation, reward, and pleasure, which are the primary effects of dopamine in the brain. However, prolonged exposure to DFTNA can lead to desensitization of dopamine receptors and decreased dopamine signaling, which can lead to adverse effects such as depression and anhedonia.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DFTNA in lab experiments is its potent and selective activity against the dopamine transporter, which makes it a valuable tool for studying dopamine-related disorders and signaling pathways. However, the limited availability and high cost of DFTNA can be a significant limitation for lab experiments, as well as its potential for adverse effects on dopamine signaling with prolonged exposure.
Future Directions
There are several potential future directions for research on DFTNA, including the development of more efficient and cost-effective synthesis methods, the exploration of its potential applications in other fields such as materials science and organic synthesis, and the investigation of its potential therapeutic applications for dopamine-related disorders. Additionally, further research is needed to fully understand the long-term effects of DFTNA on dopamine signaling and its potential for adverse effects.
Scientific Research Applications
DFTNA has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DFTNA has been shown to have potent and selective activity against the dopamine transporter, which makes it a potential candidate for the treatment of cocaine addiction and other dopamine-related disorders. In materials science, DFTNA has been used as a building block for the synthesis of novel organic semiconductors with high charge carrier mobility. In organic synthesis, DFTNA has been used as a chiral auxiliary for the asymmetric synthesis of various compounds.
properties
IUPAC Name |
(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGDJBUUTWZPCY-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC(=C2)F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801211565 | |
Record name | (1R)-5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801211565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1241684-13-8 | |
Record name | (1R)-5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1241684-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801211565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.